molecular formula C9H14Cl2N2 B2884196 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride CAS No. 1989672-27-6

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride

Cat. No. B2884196
CAS RN: 1989672-27-6
M. Wt: 221.13
InChI Key: QGQNPHCFWFMOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride, also known as DI-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indene derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is not fully understood. However, it has been proposed that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride may act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. One of the major areas of research is the development of new derivatives of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride with improved anticancer activity and reduced toxicity. Another area of research is the development of new antibiotics based on the structure of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride. In addition, further studies are needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields such as neuroscience and immunology.
Conclusion:
In conclusion, 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to possess significant anticancer activity against various cancer cell lines. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride and its potential applications in other fields of scientific research.

Synthesis Methods

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride can be synthesized by reacting 2,3-dihydroindene with 1,5-diaminopentane in the presence of hydrochloric acid. The reaction takes place under reflux conditions and yields 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been widely used in scientific research for its potential applications in various fields. One of the major applications of 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride is in the field of medicinal chemistry. 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride has been found to possess significant anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2,3-dihydro-1H-indene-1,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;;/h2-3,5,9H,1,4,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQNPHCFWFMOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.